Methyl 2-amino-7-methylquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-7-methylquinoline-3-carboxylate is a quinoline derivative with significant potential in various scientific fields. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their medicinal properties . This compound, in particular, has a unique structure that makes it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of Methyl 2-amino-7-methylquinoline-3-carboxylate typically involves the reaction of 2-amino-7-methylquinoline with methyl chloroformate under basic conditions . The reaction is carried out in a suitable solvent, such as dichloromethane, and requires the presence of a base like triethylamine to facilitate the formation of the ester bond. The reaction mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high yield .
Chemical Reactions Analysis
Methyl 2-amino-7-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 2-amino-7-methylquinoline-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-amino-7-methylquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Methyl 2-amino-7-methylquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Quinoline-3-carboxylic acid: This compound lacks the methyl and amino groups, making it less versatile in terms of chemical reactivity and biological activity.
2-Aminoquinoline: While it shares the amino group, it lacks the carboxylate ester, which limits its applications in esterification reactions.
7-Methylquinoline: This compound has the methyl group but lacks the amino and carboxylate groups, reducing its potential for biological interactions.
This compound stands out due to its unique combination of functional groups, which enhances its chemical reactivity and broadens its range of applications in scientific research.
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
methyl 2-amino-7-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c1-7-3-4-8-6-9(12(15)16-2)11(13)14-10(8)5-7/h3-6H,1-2H3,(H2,13,14) |
InChI Key |
KQFKWMZHHSPDAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.